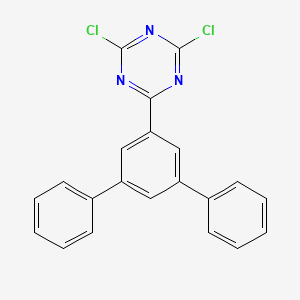

2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine

Description

Contextualization of 1,3,5-Triazine (B166579) Derivatives in Organic Synthesis and Materials Science

1,3,5-Triazine, or s-triazine, is a six-membered heterocyclic aromatic ring with three nitrogen atoms replacing carbon atoms at positions 1, 3, and 5. wikipedia.org Its derivatives have become indispensable in a vast array of scientific and industrial domains. The versatility of the triazine ring stems from its unique electronic properties and the ability to undergo sequential and controlled nucleophilic substitution reactions. nih.govresearchgate.net This allows for the precise installation of various functional groups, leading to a diverse library of molecules with tailored properties.

In organic synthesis, 1,3,5-triazine derivatives serve as crucial intermediates and reagents. researchgate.net The parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is an inexpensive and readily available starting material for the synthesis of a wide range of mono-, di-, and trisubstituted triazines. researchgate.netmdpi.com These compounds have found applications as coupling agents in peptide synthesis, dehydrating agents, and in the preparation of various heterocyclic systems. researchgate.net

The impact of 1,3,5-triazine derivatives is profoundly felt in materials science. Their inherent thermal stability and tunable electronic characteristics make them ideal building blocks for a variety of advanced materials. They are integral components in the development of resins, dyes, and polymers with applications in gas storage and separation, energy storage, and catalysis. researchgate.net Furthermore, their unique photophysical properties have led to their use in the creation of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. ossila.comnih.gov

Rationale for Investigating Highly Substituted S-Triazines

The investigation into highly substituted s-triazines is driven by the quest for novel molecules with enhanced and specific functionalities. While simpler triazine derivatives have established applications, the introduction of multiple, and often complex, substituent groups onto the triazine core can lead to significant improvements in performance and the emergence of entirely new properties.

The rationale for this focused research is multifaceted:

Enhanced Performance: Increasing the degree of substitution allows for the fine-tuning of electronic and steric properties. This can lead to materials with improved thermal stability, higher quantum yields in emissive applications, and enhanced catalytic activity.

Novel Functionalities: The strategic placement of different functional groups can impart new capabilities. For instance, the incorporation of specific chromophores can lead to materials with unique optical and electronic properties, while the introduction of chiral moieties can create platforms for enantioselective catalysis. researchgate.net

Complex Architectures: Highly substituted triazines can serve as nodes for the construction of complex supramolecular structures, dendrimers, and polymers. researchgate.netnih.gov These materials can exhibit emergent properties that are not present in their constituent monomers.

Structure-Property Relationship Studies: The systematic synthesis and characterization of a series of highly substituted triazines provide valuable data for understanding the intricate relationships between molecular structure and material properties. This knowledge is crucial for the rational design of next-generation materials.

Objectives and Scope of Academic Inquiry into 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine

The specific focus on this compound within the academic community is a direct result of the principles outlined above. The primary objectives of research into this compound are to explore its potential as a versatile building block for advanced materials and to understand how its unique substitution pattern influences its chemical reactivity and physical properties.

The scope of this inquiry encompasses several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes the thorough characterization of these compounds using a range of spectroscopic and analytical techniques.

Reactivity Studies: Investigating the reactivity of the two chlorine atoms to understand the potential for further functionalization. This allows for the creation of a diverse library of new molecules based on this core structure.

Materials Development: Utilizing this compound as a key component in the synthesis of novel polymers, dendrimers, and small molecules for applications in electronics and photonics. For instance, it can serve as an intermediate for bipolar host materials in phosphorescent OLEDs. ossila.com

Structure-Property Correlation: Elucidating the relationship between the molecular structure of derivatives of this compound and their resulting material properties. This fundamental understanding is critical for the targeted design of materials with specific performance characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3/c22-20-24-19(25-21(23)26-20)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANITXMBLUCZWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 2,4 Dichloro 6 3,5 Diphenylphenyl 1,3,5 Triazine

X-ray Crystallography for Solid-State Molecular Architecture

A hypothetical table of selected bond lengths, bond angles, and torsional angles for 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine is presented below, based on typical values for similar fragments in other reported crystal structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C | Cl | 1.73 (est.) | ||

| Bond Length | C (triazine) | N (triazine) | 1.33 (est.) | ||

| Bond Length | C (triazine) | C (phenyl) | 1.48 (est.) | ||

| Bond Angle | N | C | N | 126 (est.) | |

| Bond Angle | Cl | C | N | 117 (est.) | |

| Torsional Angle | C (phenyl) | C (triazine) | N | C | 45 (est.) |

Note: The data in this table is estimated based on related compounds and is for illustrative purposes only.

In the solid state, molecules of this compound would likely engage in various non-covalent interactions that dictate their packing in the crystal lattice. The presence of multiple aromatic rings suggests that π-π stacking interactions between the triazine and phenyl rings of adjacent molecules would be a significant stabilizing force. The distances between the centroids of these interacting rings are typically in the range of 3.5 to 3.8 Å.

Solution-State Conformation and Dynamics via Advanced NMR Spectroscopy

While specific NMR data for this compound is not available, advanced NMR techniques would be invaluable for elucidating its conformation and dynamic behavior in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be instrumental in determining the through-space proximity of protons. Cross-peaks in a NOESY or ROESY spectrum would indicate that the corresponding protons are close to each other in space (typically < 5 Å), providing crucial information about the relative orientation of the phenyl rings and the triazine core. For example, correlations between the protons of the central phenyl ring and the two terminal phenyl rings would confirm the spatial arrangement of the diphenylphenyl moiety.

The rotation around the single bond connecting the 3,5-diphenylphenyl group to the triazine ring is likely to be sterically hindered. Variable temperature (VT) NMR studies could be employed to investigate the dynamics of this rotation. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for chemically non-equivalent protons. As the temperature is increased, the rate of rotation would increase, causing these signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (ΔG‡) for this rotational process could be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy for Characteristic Group Frequencies and Structural Insights (e.g., Raman, FTIR)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. Although experimental spectra for this compound were not found, the expected characteristic vibrational frequencies can be predicted based on the functional groups present.

The triazine ring would exhibit characteristic in-plane and out-of-plane ring stretching and bending vibrations. The C-N stretching vibrations are typically observed in the 1550-1400 cm⁻¹ region. The C-Cl stretching vibrations would give rise to strong absorptions, typically in the 800-600 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1600-1450 cm⁻¹ region. A table summarizing these expected frequencies is provided below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100-3000 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-N Stretch | Triazine Ring | 1550-1400 |

| C-Cl Stretch | Dichlorotriazine | 800-600 |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups.

Chiroptical Properties of this compound: A Theoretical Consideration

The chiroptical properties of a molecule, such as its behavior in circular dichroism (CD) spectroscopy, are contingent upon the molecule being chiral. For a molecule like this compound, which lacks traditional stereocenters, chirality could potentially arise from a phenomenon known as atropisomerism. This occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-superimposable conformational isomers called atropisomers.

In the case of this compound, the single bond connecting the 3,5-diphenylphenyl group to the 1,3,5-triazine (B166579) ring is the axis of potential hindered rotation. The steric bulk of the two phenyl substituents on the central phenyl ring, in conjunction with the chlorine atoms on the triazine ring, could create a significant energy barrier to free rotation. If this rotational barrier is high enough, the molecule could exist as a pair of stable enantiomers, which would be optically active and exhibit a CD spectrum.

Currently, there is no specific experimental or computational data in the published scientific literature that directly confirms or quantifies the chiroptical properties or the rotational barrier for this compound. However, studies on structurally related compounds provide a basis for discussing the potential for such properties.

Research into other substituted s-triazines has demonstrated that hindered rotation around bonds connected to the triazine core is a known phenomenon. For instance, amine-substituted s-triazines exhibit rotational barriers around the triazine-N bond. nih.govnih.gov For neutral amine-substituted triazines, the free energy of activation (ΔG‡) for this rotation has been measured to be in the range of 15.1 to 17.7 kcal/mol. nih.govnih.gov This barrier to rotation is influenced by factors such as substitution and protonation state. nih.govnih.gov

Furthermore, studies on other sterically hindered heterocyclic systems have shown that atropisomerism can lead to stable, isolable enantiomers. For example, certain biaxially chiral triazoles with sterically demanding substituents have been found to have high rotational barriers around their C-N axes, with experimentally estimated values ranging from 25.8 to 27.2 kcal/mol. acs.org Barriers of this magnitude are generally sufficient to allow for the separation of stable atropisomers at room temperature.

The presence of the bulky 3,5-diphenylphenyl group on the triazine ring in this compound suggests that a significant barrier to rotation may exist. However, without dedicated spectroscopic or computational studies on this specific molecule, any discussion of its chiroptical properties remains theoretical. Future research involving techniques such as variable-temperature NMR to determine the rotational energy barrier or circular dichroism spectroscopy to detect optical activity would be necessary to definitively establish whether this compound exhibits chiroptical properties arising from atropisomerism.

The following table summarizes the rotational barriers observed in some related classes of compounds, which can serve as a reference for the potential rotational barrier in this compound.

| Compound Class | Bond Axis of Rotation | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

| Neutral Amine-Substituted s-Triazines | Triazine-N | 15.1 - 17.7 | nih.govnih.gov |

| Protonated Amine-Substituted s-Triazines | Triazine-N | 17.5 - 19.3 | nih.gov |

| Sterically Hindered Biaxially Chiral Triazoles | C-N | 25.8 - 27.2 | acs.org |

Reactivity and Functionalization of 2,4 Dichloro 6 3,5 Diphenylphenyl 1,3,5 Triazine As a Versatile Synthetic Building Block

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Positions

The most prominent feature of dichlorotriazines is their ability to undergo stepwise nucleophilic aromatic substitution. The reactivity of the chlorine atoms is significantly higher than that of chlorobenzene (B131634) due to the activating effect of the three ring nitrogens. This allows for substitutions to be carried out under relatively mild conditions. The substitution of the first chlorine atom deactivates the ring slightly, meaning the second substitution requires more forcing conditions. This difference in reactivity is the key to selective functionalization.

The electrophilic carbon atoms bearing the chlorine substituents readily react with a wide array of nucleophiles. The general order of reactivity for nucleophiles towards the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provides a model for the behavior of this substituted analog. researchgate.netnih.gov

Amines : Primary and secondary amines are strong nucleophiles that react readily with dichlorotriazines to form amino-substituted triazines. These reactions are typically fast and can often be performed at low temperatures. nih.gov

Alcohols and Phenols : Alcohols and phenols, in their alkoxide or phenoxide forms (generated by a base), are effective oxygen-based nucleophiles. They react to form ether linkages, resulting in alkoxy- or aryloxy-substituted triazines. rsc.org

Thiols : Thiols are excellent sulfur-based nucleophiles that can displace the chlorine atoms to form thioether-substituted triazines. These reactions are generally efficient and contribute to the diverse range of accessible derivatives. clockss.org

The general scheme for these substitutions allows for the introduction of one or two new functional groups, replacing the chlorine atoms with moieties containing nitrogen, oxygen, or sulfur. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichlorotriazine Cores Note: This data is based on the reactivity of analogous dichlorotriazine compounds and illustrates the general conditions and outcomes.

| Nucleophile (Nu-H) | Base | Typical Temperature | Product Type |

| Primary/Secondary Amine (R₂NH) | DIPEA or Et₃N | 0 °C to Room Temp | 2-chloro-4-amino-6-aryl-triazine |

| Alcohol/Phenol (ROH) | NaH or K₂CO₃ | Room Temp to Reflux | 2-chloro-4-alkoxy/aryloxy-6-aryl-triazine |

| Thiol (RSH) | NaH or Et₃N | 0 °C to Room Temp | 2-chloro-4-thioether-6-aryl-triazine |

A key advantage of using dichlorotriazine scaffolds in synthesis is the ability to control the degree of substitution. The reactivity of the two chlorine atoms is distinct enough to allow for selective mono-substitution or complete di-substitution by carefully controlling the reaction conditions, primarily temperature. researchgate.netmdpi.com

The substitution of the first chlorine atom is a rapid reaction that can be accomplished at low temperatures, typically around 0 °C. researchgate.netnih.gov Once the first nucleophile has been added, the electron-donating character of the new substituent (e.g., an amino or alkoxy group) reduces the electrophilicity of the remaining C-Cl bond. nih.gov Consequently, the second substitution requires more forcing conditions, such as elevated temperatures (e.g., room temperature or higher). researchgate.netresearchgate.net

This temperature-dependent reactivity allows for a stepwise synthetic strategy. A mono-substituted product can be isolated by reacting the starting material with one equivalent of a nucleophile at low temperature. nih.gov This intermediate can then be reacted with a different nucleophile at a higher temperature to generate a non-symmetrically disubstituted triazine. This stepwise approach provides access to a vast library of complex and densely functionalized triazine frameworks. researchgate.net

The nucleophilic aromatic substitution on the 1,3,5-triazine (B166579) ring proceeds through a well-established two-step addition-elimination mechanism. rsc.orgacs.org This pathway is characteristic of SNAr reactions on electron-deficient aromatic systems. semanticscholar.org

Addition Step : The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is resonance-stabilized by the electron-withdrawing nitrogen atoms of the triazine ring. This stabilization is crucial for the feasibility of the reaction.

Elimination Step : The aromaticity of the triazine ring is restored in the second step, where the chloride ion is expelled as a leaving group. This step is typically fast.

Further Cross-Coupling Reactions at Remaining Chloro-Sites

After selective mono-substitution via an SNAr reaction, the remaining chlorine atom serves as a valuable handle for transition metal-catalyzed cross-coupling reactions. This opens a pathway to form carbon-carbon bonds, which is a powerful tool for further functionalization of the triazine core. wikipedia.org

Palladium-catalyzed cross-coupling reactions are widely used to connect the monochloro-triazine intermediate with various organometallic reagents. youtube.com This allows for the introduction of a wide range of carbon-based substituents.

Suzuki Coupling : This reaction couples the monochloro-triazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming C-C bonds to introduce new aryl or vinyl groups. chemicalbook.com

Stille Coupling : Involves the reaction with an organotin compound (stannane) and a palladium catalyst. It is highly versatile for introducing alkyl, vinyl, and aryl groups.

Negishi Coupling : Utilizes an organozinc reagent and a palladium or nickel catalyst. It is particularly effective for coupling with sp³, sp², and sp hybridized carbon atoms.

These reactions significantly expand the synthetic utility of the triazine scaffold beyond what is achievable with SNAr chemistry alone.

Table 2: Common Cross-Coupling Reactions for Functionalizing Monochloro-triazine Intermediates

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Triazine-Aryl/Alkyl |

| Stille | Aryl/Alkyl Stannane | Pd(PPh₃)₄ | Triazine-Aryl/Alkyl |

| Negishi | Aryl/Alkyl Zinc Halide | PdCl₂(dppf) | Triazine-Aryl/Alkyl |

The combination of sequential SNAr reactions and subsequent cross-coupling reactions provides a powerful and modular platform for synthesizing highly complex and densely functionalized triazine frameworks. chim.it This synthetic strategy allows for precise control over the substitution pattern around the triazine core.

For example, a synthetic route could involve:

Reacting 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine with an amine at 0 °C to achieve selective mono-amination.

Isolating the resulting 2-amino-4-chloro-6-(3,5-diphenylphenyl)-1,3,5-triazine.

Subjecting this intermediate to a Suzuki cross-coupling reaction with a different arylboronic acid to install a second, distinct substituent.

This orthogonal reactivity—leveraging SNAr for N-, O-, and S-nucleophiles and cross-coupling for C-C bond formation—enables the creation of unsymmetrical, multi-functional triazine derivatives with tailored electronic and structural properties for applications in materials science and medicinal chemistry. ossila.comsjar-tech.com

Reactivity of the 3,5-Diphenylphenyl Substituent

The 3,5-diphenylphenyl substituent of this compound offers additional sites for functionalization, distinct from the reactive chlorines on the triazine core. The reactivity of this substituent is centered on the aromatic rings of the diphenylphenyl moiety. These phenyl rings can undergo reactions typical of aromatic compounds, allowing for further modification of the molecule's structure and properties. The electronic nature of the substituents on these rings dictates their susceptibility to attack by various reagents.

Electrophilic Aromatic Substitution on Phenyl Rings

The terminal phenyl groups of the 3,5-diphenylphenyl substituent are susceptible to electrophilic aromatic substitution (SEAr) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The regioselectivity of this substitution is governed by the directing effects of the existing substituents on the ring.

For the this compound molecule, the central phenyl ring is substituted at the 1, 3, and 5 positions. The two terminal phenyl groups are themselves substituents on this central ring. The connection to the larger molecular framework will influence the reactivity of these terminal phenyl rings. The triazine unit, being electron-withdrawing, will have a deactivating effect on the entire 3,5-diphenylphenyl system, albeit attenuated by the distance.

The substitution pattern on the terminal phenyl rings will be directed by the position of their attachment to the central phenyl ring. Since the phenyl groups are attached at the meta positions relative to each other on the central ring, their influence on each other's reactivity is minimal. Therefore, the substitution on the terminal phenyl rings will primarily be directed to the ortho and para positions, as is typical for alkyl-substituted benzene rings. However, steric hindrance from the bulky triazine-containing core may favor substitution at the para position over the ortho positions.

Common electrophilic aromatic substitution reactions that could be applied to the terminal phenyl rings include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully selected to avoid side reactions with the reactive dichloro-triazine core.

Below is a table summarizing the expected major products for various electrophilic aromatic substitution reactions on the terminal phenyl rings of this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ group, primarily at the para position of the terminal phenyl rings. |

| Bromination | Br₂, FeBr₃ | Substitution of -Br atom, primarily at the para position of the terminal phenyl rings. |

| Sulfonation | Fuming H₂SO₄ | Substitution of -SO₃H group, primarily at the para position of the terminal phenyl rings. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR group, primarily at the para position of the terminal phenyl rings. |

It is important to note that the electron-withdrawing nature of the triazine core will likely necessitate harsher reaction conditions compared to simple benzene or toluene (B28343) for these substitutions to proceed efficiently.

Palladium-Catalyzed Transformations on Aromatic C-H Bonds (if applicable)

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct modification of aromatic rings. These reactions offer an alternative to classical electrophilic aromatic substitution and can provide different regioselectivity. The applicability of these transformations to the 3,5-diphenylphenyl substituent of the target molecule would depend on the specific reaction conditions and the presence of any directing groups.

In the absence of a strong directing group within the 3,5-diphenylphenyl moiety itself, C-H activation would likely occur at the most sterically accessible and electronically favorable positions. For the terminal phenyl rings, the ortho C-H bonds are potential sites for palladium-catalyzed reactions, often facilitated by a directing group. However, without a directing group, achieving high regioselectivity can be challenging.

Recent advancements in palladium catalysis have shown that C-H activation can be achieved on various aromatic systems. nih.govstudysmarter.co.uk For diaryl 1,3,5-triazines, palladium-catalyzed C-H functionalization has been reported, including acetoxylation, benzoxylation, methoxylation, and halogenation. nih.gov These reactions often proceed at the ortho positions of the aryl groups attached to the triazine ring. While this suggests that the C-H bonds of the central phenyl ring in this compound could be reactive, the functionalization of the more remote terminal phenyl rings is less certain without specific experimental data.

If a directing group were to be installed on the terminal phenyl rings, for example, a pyridine (B92270) or an amide group, then regioselective palladium-catalyzed C-H functionalization at the ortho position to that directing group would become highly feasible.

The following table outlines potential palladium-catalyzed C-H functionalization reactions that could theoretically be applied to the terminal phenyl rings, assuming appropriate catalytic systems are employed.

| Reaction Type | Catalyst System (Example) | Potential Functionalization |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | Introduction of an aryl group. |

| C-H Alkenylation | Pd(OAc)₂, Ligand, Oxidant | Introduction of an alkenyl group. |

| C-H Acetoxylation | Pd(OAc)₂, Oxidant | Introduction of an acetoxy group. |

| C-H Halogenation | Pd(OAc)₂, Halogen source | Introduction of a halogen atom. |

The feasibility and outcome of these reactions on this compound would require experimental verification to determine the optimal conditions and regioselectivity. The presence of the dichloro-triazine moiety could also influence the catalytic cycle and the stability of the palladium catalyst.

Theoretical and Computational Investigations of 2,4 Dichloro 6 3,5 Diphenylphenyl 1,3,5 Triazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For a complex molecule like 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide fundamental insights into its properties. sci-hub.seresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics. Theoretical studies on related tri-s-triazine derivatives have shown that the triazine ring maintains a planar and rigid structure, with considerable electronic conjugation that contributes to the stability of these compounds. rsc.org

A primary output of DFT calculations is the characterization of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability, as it requires less energy to be excited. For aryl-substituted triazines, the HOMO is typically localized on the electron-rich phenyl substituents, while the LUMO is often centered on the electron-deficient triazine ring. The extensive conjugation provided by the 3,5-diphenylphenyl group is expected to delocalize these orbitals, likely resulting in a relatively small energy gap, which is a desirable property for applications in organic electronics. sci-hub.se

Illustrative Data Table: Calculated Electronic Properties for an Analogous Multi-Aryl Triazine

| Property | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.20 | Energy of the Lowest Unoccupied Molecular Orbital |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atoms of the triazine ring and a highly positive potential on the carbon atoms bonded to the chlorine atoms. This distribution highlights the triazine ring's susceptibility to nucleophilic substitution, a characteristic reaction for this class of compounds. The extensive phenyl system would exhibit intermediate potential, with delocalized π-electron density.

Conformational Analysis and Potential Energy Surfaces via Computational Methods

The 3,5-diphenylphenyl substituent introduces significant conformational flexibility due to the rotation around the single bonds connecting the phenyl rings. A thorough conformational analysis is essential to identify the most stable, low-energy conformers of the molecule. This is typically achieved using molecular mechanics or semi-empirical methods to perform an initial broad search, followed by higher-level DFT calculations to optimize the geometries and determine the relative energies of the most promising conformers. ijpsonline.com

By systematically rotating the dihedral angles between the triazine core and the phenyl rings, a potential energy surface (PES) can be mapped. This surface reveals the energy barriers to rotation and identifies the global minimum energy structure, which is the most likely conformation of the molecule in the ground state. Such analyses on related 1-arylpiperazines have shown that electronic effects of substituents can significantly influence the preferred conformation, either coplanar or perpendicular, between aromatic rings. doi.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic data, which can be used to validate experimentally determined structures or to assign signals in complex spectra. frontiersin.orguncw.edu

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus. uncw.edu These values are then referenced against a standard (e.g., tetramethylsilane) to yield predicted chemical shifts. For complex molecules, a Boltzmann-weighted average of the chemical shifts from several low-energy conformers is often calculated to provide a more accurate prediction that accounts for conformational flexibility. uncw.edu This approach has become a reliable method for distinguishing between diastereomers and confirming structural assignments of complex natural products. github.io

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT is used to predict a molecule's infrared (IR) spectrum. These calculations also serve to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). publish.csiro.au For triazine derivatives, characteristic vibrational modes associated with the triazine ring stretching and the C-Cl bonds would be identified and compared with experimental FTIR data. rsc.org

Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts for a Key Carbon in an Analogous Aryl-Triazine

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Triazine C (Aryl-substituted) | 171.5 | 172.2 | -0.7 |

Reaction Mechanism Elucidation using Computational Tools

The 2,4-dichloro-1,3,5-triazine (B113473) core is well-known for undergoing sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by nucleophiles. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitutions.

Computational tools can be used to elucidate the mechanism of these reactions in detail. By modeling the reaction pathway, chemists can calculate the activation energies for each step and identify the structures of transition states and intermediates. This provides insight into the reaction kinetics and selectivity. For example, DFT calculations could be used to model the addition of a nucleophile (e.g., an amine or alcohol) to one of the chlorine-bearing carbon atoms of the triazine ring, mapping the energy profile of the reaction and confirming the step-wise nature of the substitution process.

Molecular Dynamics Simulations for Solution-Phase Behavior (if relevant)

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in an explicit solvent environment. ekb.eg MD simulations are particularly relevant for understanding how a molecule like this compound would behave in solution or interact with a biological target.

In-depth Search Reveals No Publicly Available Research on this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be found for the chemical compound this compound. Consequently, the requested article on its applications in advanced materials science cannot be generated at this time.

Extensive searches were conducted to locate information regarding the synthesis, properties, and applications of this specific triazine derivative. These searches included various permutations of the compound's name and its potential roles as a precursor for conjugated polymers, a component in covalent organic frameworks (COFs), a building block for supramolecular assemblies, and its use in the design of functional organic materials.

The search results consistently yielded information on related but structurally distinct compounds, most notably 2,4-dichloro-6-phenyl-1,3,5-triazine and other analogues with different substituents at the 6-position of the triazine ring. While the body of research on these related compounds is extensive, the specific derivative featuring a 3,5-diphenylphenyl group appears to be either a novel compound that has not yet been reported in publicly accessible literature or a highly specialized intermediate with limited documentation.

Without any available data on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. The creation of such an article would necessitate detailed research findings, which are currently unavailable.

Therefore, the subsequent sections of the requested article, including its use as a precursor in polymer synthesis, its role in supramolecular chemistry, and its application in functional organic materials, cannot be addressed. Furthermore, no data tables or a list of related chemical compounds can be compiled for a substance with no public research record.

Should research on this compound become publicly available in the future, it would be possible to revisit this request and generate the comprehensive article as originally outlined.

Application of this compound and Its Derivatives in Advanced Materials Science Research: Focus on Metal-Organic Frameworks

The specific compound this compound has not been prominently featured as a direct ligand or ligand precursor in the available scientific literature concerning the synthesis of Metal-Organic Frameworks (MOFs). Extensive searches of research databases and scholarly articles did not yield specific examples of MOFs constructed from this particular molecule or its immediate derivatives.

However, the broader class of triazine-based compounds is well-established in the design and synthesis of MOFs. The triazine core is a versatile building block due to its rigid, planar structure and the ability to introduce various functional groups at the 2, 4, and 6 positions. Typically, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a common and cost-effective starting material for the synthesis of a wide array of triazine-based ligands. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the attachment of coordinating moieties such as pyridyl or carboxylate groups, which can then bind to metal ions to form extended porous structures.

For instance, derivatives like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine have been successfully employed to create a variety of MOFs with diverse topologies and potential applications in areas such as gas storage, separation, and catalysis. researchgate.netnih.govresearchgate.netrsc.org The general synthetic strategy involves the functionalization of the triazine core to produce polytopic ligands that can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

While there is no direct research available on the application of this compound in MOF chemistry, its structure suggests it could potentially serve as a precursor for the synthesis of novel ligands. The two chlorine atoms could be substituted with appropriate functional groups to create a dipodal ligand. The bulky 3,5-diphenylphenyl substituent would likely impart significant steric influence on the resulting framework, potentially leading to MOFs with unique pore structures and properties. Future research in the field of crystal engineering and MOF synthesis may yet explore the utility of this and similar elaborately substituted triazine derivatives.

Contribution to Catalysis and Ligand Design Research

Triazine Scaffolds in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, the design of the ligand coordinating to a central metal atom is of paramount importance. Triazine-based structures are increasingly utilized as core components in ligand design due to their predictable geometry, thermal stability, and the ability of the nitrogen atoms to influence the electronic environment of the metal center.

Triazine scaffolds have been successfully incorporated into ligands for a variety of transition metal-catalyzed reactions, most notably palladium- and nickel-catalyzed cross-coupling reactions. researchgate.netmit.edunih.gov The nitrogen atoms in the triazine ring are electron-withdrawing, which can modulate the electron density at the metal center, thereby influencing the catalytic activity. For instance, ligands incorporating a triazine core can be designed to enhance the efficiency and substrate scope of reactions like the Suzuki-Miyaura and Heck couplings. researchgate.netacs.org

The general approach involves the substitution of the chlorine atoms on a dichlorotriazine core, such as that in 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine, with coordinating groups like phosphines, amines, or N-heterocyclic carbenes (NHCs). This modular synthesis allows for the creation of a diverse library of ligands with tunable steric and electronic properties. The bulky 3,5-diphenylphenyl group can provide the necessary steric hindrance to promote reductive elimination, a key step in many cross-coupling catalytic cycles.

In the realm of polymerization, triazine-based ligands are employed to control the activity and selectivity of metal catalysts. The rigid triazine framework can help define a precise coordination sphere around the metal, influencing the stereochemistry of the resulting polymer. The thermal stability of the triazine ring is also advantageous, allowing the catalytic system to operate at higher temperatures without degradation. researchgate.net

Understanding the interactions between triazine-based ligands and metal centers is crucial for rational catalyst design. Spectroscopic techniques and computational methods, such as Density Functional Theory (DFT), are employed to probe these interactions. nih.govresearchgate.netacs.org The nitrogen atoms of the triazine ring can engage in various coordination modes with a metal center. Furthermore, the π-system of the triazine ring can participate in metal-ligand π-stacking or other non-covalent interactions, which can stabilize the catalytic complex and influence its reactivity. nih.gov

Theoretical studies have shown that the electron-deficient nature of the triazine ring can enhance the π-accepting ability of the ligand, which in turn affects the d-orbital energies of the coordinated metal. acs.org This modulation of the metal's electronic properties can have a profound impact on the rates of oxidative addition and reductive elimination in catalytic cycles. For example, studies on iron and ruthenium complexes with triazine-containing ligands have provided insights into their DNA binding and antibacterial activities, which are governed by these fundamental ligand-metal interactions. nih.gov

Heterogeneous Catalysis Utilizing Triazine-Derived Supports

The limitations of homogeneous catalysis, such as catalyst recovery and product purification, have driven the development of heterogeneous catalysts where the active species is immobilized on a solid support. Triazine derivatives are excellent building blocks for creating porous, high-surface-area materials that can act as catalyst supports. Covalent Triazine Frameworks (CTFs) are a prominent class of such materials, synthesized through the trimerization of aromatic nitriles. nih.govrsc.org

These frameworks possess high thermal and chemical stability, permanent porosity, and a high nitrogen content, making them ideal supports for anchoring metal nanoparticles or single-atom catalysts. nih.govhep.com.cn The triazine units within the framework can act as coordination sites, stabilizing the metal species and preventing their aggregation, which is a common cause of catalyst deactivation. acs.org For instance, palladium nanoparticles supported on CTFs have demonstrated exceptional activity and recyclability in cross-coupling reactions. acs.org Similarly, iridium complexes functionalized within a CTF have shown high efficiency in the hydrogenation of CO2. acs.org

The table below summarizes the properties and catalytic applications of some representative triazine-based heterogeneous catalysts.

| Catalyst System | Support Material | Metal Species | Catalytic Application | Key Features | Reference |

| Pd(II)@bpy-CTF | Bipyridine-based CTF | Palladium(II) | CO2 Cyclization, Heck, Suzuki-Miyaura | High recyclability, exposed catalytic sites | acs.org |

| Ir-NHC@CTF | N-Heterocyclic Carbene CTF | Iridium(III) | CO2 Hydrogenation | High turnover frequency and number | acs.org |

| CTF-Th/SBA-15 | Thiophene-containing CTF in SBA-15 | None (Photocatalyst) | Organic Dye Degradation | Enhanced hydrophilicity, high surface area | hep.com.cn |

| Pd-TPOP-1 | Porphyrin-based Porous Organic Polymer | Palladium Nanoparticles | Sonogashira Cross-Coupling | High surface area, bimodal pore sizes | researchgate.net |

Organocatalysis with Triazine-Based Catalysts

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The triazine scaffold has been explored for its potential in designing novel organocatalysts. The nitrogen atoms in the triazine ring can act as Lewis basic sites to activate substrates. Furthermore, the triazine core can be functionalized with other catalytically active groups, such as amines, thioureas, or Brønsted acids.

For example, triazine-based porous organic polymers (POPs) have been employed as catalysts for the Henry reaction. mdpi.com The basic nitrogen sites within the polymer structure are thought to facilitate the deprotonation of the nitroalkane, a key step in the reaction mechanism. Chiral triazine derivatives have also been investigated for asymmetric organocatalysis, where the rigid scaffold can provide a well-defined chiral environment to control the stereochemical outcome of a reaction. While less common than their applications in metal-based catalysis, the use of triazine-based structures in organocatalysis represents a growing area of research. researchgate.net

Environmental Research Perspectives on Triazine Degradation and Transformation Mechanisms Academic Focus

Chemical Degradation under Specific Reaction Conditions

Chemical degradation pathways, including hydrolysis and oxidation, are also critical in determining the environmental persistence of triazine compounds.

Dichlorotriazine compounds, particularly those used as reactive dyes, are known to be susceptible to hydrolysis. scribd.comresearchgate.net This process involves the nucleophilic substitution of the chlorine atoms on the triazine ring by hydroxide ions. pburch.net The rate of hydrolysis is highly dependent on the pH of the aqueous solution, increasing significantly under alkaline conditions due to the higher concentration of nucleophilic hydroxide ions. researchgate.net This reaction competes with the intended reactions of reactive dyes with fibers and results in the formation of a less reactive hydroxyl derivative. scribd.com For 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine, it is expected that the two chlorine atoms would be the primary sites for hydrolytic attack, leading to the formation of mono- and di-hydroxylated analogues. The stability of the C-Cl bond in dichlorotriazines is lower than in monochlorotriazines, making them more reactive towards hydrolysis. uctm.edu

The table below illustrates the typical effect of pH on the hydrolysis of a generic dichlorotriazine compound, based on findings for related reactive dyes.

| pH Level | Relative Rate of Hydrolysis | Primary Hydrolysis Product |

| Acidic | Slow | Monochloro-monohydroxy-triazine |

| Neutral | Moderate | Monochloro-monohydroxy-triazine |

| Alkaline | Fast | Dihydroxy-triazine |

This is a generalized representation and actual rates would be specific to the compound and conditions.

Oxidative processes contribute to the degradation of the triazine ring. Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), have been shown to be effective in degrading chlorotriazines. scirp.org The mechanism involves the generation of highly reactive hydroxyl radicals that can attack the triazine ring and its substituents. scirp.org For some triazines, the degradation begins with the rapid release of chloride ions and substitution with hydroxyl groups. scirp.org Subsequent oxidation of other substituents and the triazine ring can lead to the formation of nitrates and ultimately, the cleavage of the ring to form compounds like cyanuric acid. scirp.org While specific studies on the oxidative degradation of this compound are not available, it is plausible that its degradation would follow a similar pathway involving hydroxylation, dechlorination, and eventual ring opening under strong oxidizing conditions.

Mechanistic Insights into Environmental Fate (excluding ecological impact or ecotoxicity)

The environmental fate of this compound will be governed by a combination of its photochemical and chemical degradation pathways. The presence of two chlorine atoms on the triazine ring makes it susceptible to both photolytic dechlorination and chemical hydrolysis. The large, non-polar diphenylphenyl group will likely influence its partitioning behavior in the environment, potentially leading to greater adsorption to soil and sediment compared to more water-soluble triazines.

The primary degradation mechanisms for related dichlorotriazines suggest a stepwise transformation:

Initial Transformation : The most probable initial steps are the nucleophilic substitution of one or both chlorine atoms by hydroxyl groups (hydrolysis) or photolytically induced cleavage of the C-Cl bond.

Intermediate Products : This would lead to the formation of mono- and di-hydroxylated derivatives of the parent compound. Photodegradation could also lead to modifications of the diphenylphenyl substituent.

Ring Cleavage : Under more aggressive conditions, such as those found in AOPs or prolonged exposure to sunlight, the triazine ring itself is expected to be cleaved, eventually leading to the formation of smaller, more polar molecules.

The persistence of this compound in the environment will be a function of factors such as sunlight intensity, water pH, and the presence of reactive oxygen species.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 6 3,5 Diphenylphenyl 1,3,5 Triazine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of synthetic organic chemistry is intrinsically linked to the development of efficient and environmentally benign methodologies. For 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine, future research should prioritize the exploration of novel and sustainable synthetic routes. While traditional methods for creating substituted triazines often rely on the nucleophilic substitution of cyanuric chloride, there is considerable room for improvement in terms of efficiency and environmental impact. mdpi.comnih.gov

Another promising avenue is the refinement of cyclotrimerization reactions of nitriles, which could offer a more direct route to highly substituted triazines. chim.it Research in this area could explore the use of novel catalysts to achieve milder reaction conditions and greater control over the final product's structure. chim.it The development of such methodologies would not only be beneficial for the synthesis of this compound itself but also for a broader range of triazine-based compounds.

Development of Advanced Functional Materials Based on Triazine Modifications

The inherent versatility of the 1,3,5-triazine (B166579) core makes it an ideal building block for a wide range of advanced functional materials. bohrium.com The two reactive chlorine atoms in this compound serve as handles for the introduction of various functional groups, enabling the tailoring of its properties for specific applications. crimsonpublishers.com

One of the most exciting future directions is the development of porous organic polymers (POPs) and covalent organic polymers (COPs) based on this triazine derivative. crimsonpublishers.comrsc.org These materials, characterized by their high surface area, tunable porosity, and exceptional stability, have shown great promise in areas such as gas storage and separation, catalysis, and environmental remediation. nih.govnih.gov By carefully selecting the linking units that replace the chlorine atoms, it is possible to create materials with precisely controlled pore sizes and chemical functionalities. mdpi.commdpi.com

Furthermore, the unique optoelectronic properties of the triazine ring suggest that derivatives of this compound could find applications in photo- and electroluminescent materials. rsc.orgacs.org Research in this area could focus on the synthesis of star-shaped molecules and polymers for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. rsc.org The bulky diphenylphenyl group may also play a crucial role in preventing aggregation-induced quenching of fluorescence, a common issue in luminescent materials.

Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A fundamental understanding of the relationship between a molecule's structure and its reactivity is paramount for the rational design of new materials. mdpi.com For this compound, a synergistic approach combining computational modeling and experimental validation will be crucial for elucidating these relationships. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can provide valuable insights into the electronic structure, reactivity, and potential applications of triazine derivatives. nih.govmdpi.comnih.gov These theoretical studies can help predict the outcomes of chemical reactions, identify promising candidates for specific applications, and guide the design of new experiments. researchgate.net For example, computational modeling could be used to screen a virtual library of derivatives to identify those with optimal electronic properties for use in optoelectronic devices. rsc.org

Experimental studies will be essential for validating the predictions of computational models and for providing the empirical data needed to refine them. researchgate.net Techniques such as X-ray crystallography can provide precise information about the three-dimensional structure of these molecules, while spectroscopic methods can be used to probe their electronic properties. researchgate.net The interplay between theory and experiment will be a powerful engine for innovation in the field of triazine chemistry.

Integration into Emerging Technologies (e.g., beyond conventional materials)

The unique properties of this compound and its derivatives make them attractive candidates for a range of emerging technologies that go beyond conventional materials science. The high nitrogen content and thermal stability of the triazine ring are particularly advantageous in these contexts.

One area of significant potential is in the development of materials for energy applications. For example, triazine-based conjugated microporous polymers have been shown to be effective photocatalysts for hydrogen production from water. nih.gov The tunable electronic properties of these materials allow for the optimization of their light-harvesting and charge-separation capabilities. nih.gov Additionally, the electrochemical properties of triazine derivatives suggest their potential use in electrochromic devices, which can change their color in response to an applied voltage. acs.org

Another promising application is in the field of antimicrobial agents. Quaternary ammonium (B1175870) salts derived from triazines have demonstrated efficacy against a broad spectrum of bacteria. rsc.org The ability to readily modify the triazine core allows for the fine-tuning of their antimicrobial activity and selectivity. rsc.org This could lead to the development of new disinfectants and antimicrobial coatings for a variety of surfaces.

Methodological Advancements in Characterization for Complex Organic Systems

As the complexity of triazine-based materials increases, so too does the need for advanced characterization techniques. ijmr.net.in Future research should focus on the development and application of novel methods for probing the structure and properties of these complex organic systems.

A combination of spectroscopic and analytical techniques will be necessary for a comprehensive characterization. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for confirming the chemical structure of new derivatives. ekb.egmdpi.com For polymeric materials, techniques such as gel permeation chromatography and thermal analysis will be essential for determining their molecular weight distribution and thermal stability. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For analogous triazines, reactions are conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (125–150°C) with a base like Na₂CO₃ to deprotonate intermediates. Stoichiometric ratios of substituents (e.g., phenyl groups) and reaction time are critical; TLC monitoring ensures completion . For chlorinated derivatives, cyanuric chloride serves as a starting scaffold, with stepwise substitution to avoid over-reactivity .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.0 ppm (split patterns depend on substituent positions). Chlorine atoms deshield adjacent carbons, shifting peaks downfield (e.g., triazine ring carbons at ~165–170 ppm) .

- FTIR : Triazine ring vibrations appear at ~1500–1600 cm⁻¹. C-Cl stretches are observed at 550–650 cm⁻¹ .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

- Methodological Answer : Chlorinated triazines often exhibit low solubility in water but moderate solubility in toluene, ethyl acetate, or DCM. Mixed solvents (e.g., ethyl acetate/isopropyl alcohol) are effective for recrystallization, yielding >99% purity . For temperature-sensitive derivatives, slow evaporation under nitrogen is recommended .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its utility in optoelectronic materials?

- Methodological Answer : Computational modeling (DFT) can predict HOMO-LUMO gaps. Substituents like phenyl groups extend conjugation, reducing the bandgap. For example, diphenyl-substituted triazines show LUMO levels around -3.5 eV, suitable for electron-transport layers in OLEDs . Experimental validation via cyclic voltammetry (CV) and UV-Vis spectroscopy is critical to correlate theoretical and observed electronic transitions .

Q. What strategies mitigate decomposition during catalytic applications (e.g., in cross-coupling reactions)?

- Methodological Answer :

- Stabilization : Use sterically hindered bases (e.g., DBU) to minimize nucleophilic attack on the triazine core.

- Coordination Chemistry : Transition metals (e.g., Pd, Cu) can coordinate with nitrogen atoms, stabilizing intermediates. Monitor reaction kinetics via in situ IR or Raman spectroscopy to optimize catalyst loading .

- Thermal Stability : TGA analysis under inert atmospheres (N₂/Ar) identifies decomposition thresholds (>250°C for most aryl-substituted triazines) .

Q. How can conflicting solubility data (e.g., in DMF vs. toluene) be resolved for experimental reproducibility?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, triazines with high δD values dissolve better in toluene (δD ~18.0 MPa¹/²) than in DMF (δD ~17.4 MPa¹/²) .

- Temperature Gradients : Measure solubility at incremental temperatures (25–100°C) to identify phase transitions. Conflicting literature data often arise from unrecorded impurities or hydration states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.